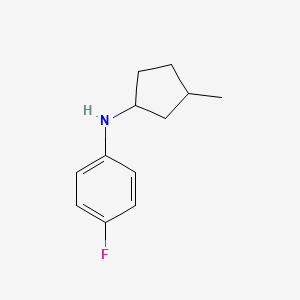
4-fluoro-N-(3-methylcyclopentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₂H₁₆FN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylcyclopentyl group, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-fluoro-N-(3-methylcyclopentyl)aniline typically involves several steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 3-methylcyclopentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
4-fluoro-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(3-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-fluoro-N-(3-methylcyclopentyl)aniline can be compared with other similar compounds, such as:
4-fluoroaniline: A simpler compound with only a fluorine atom on the benzene ring.
N-(3-methylcyclopentyl)aniline: Lacks the fluorine atom but has the same cyclopentyl group.
4-chloro-N-(3-methylcyclopentyl)aniline: Similar structure but with a chlorine atom instead of fluorine.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H16FN/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12,14H,2,5,8H2,1H3 |
InChI Key |
SQZAFOAQWUNOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13285828.png)
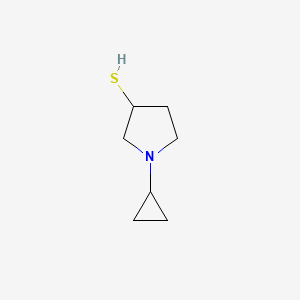
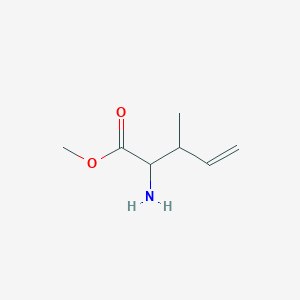
![2-[(4-Propylcyclohexyl)amino]butan-1-ol](/img/structure/B13285836.png)
![2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13285854.png)
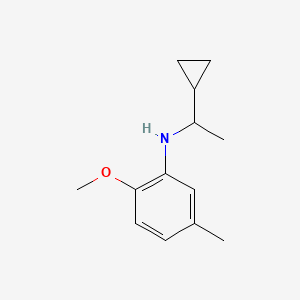
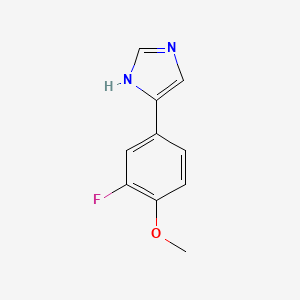
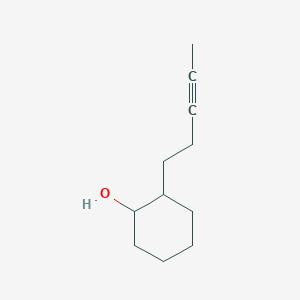
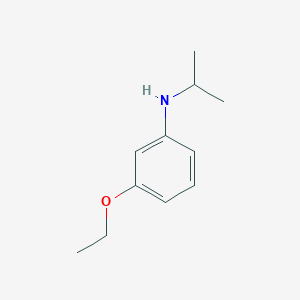
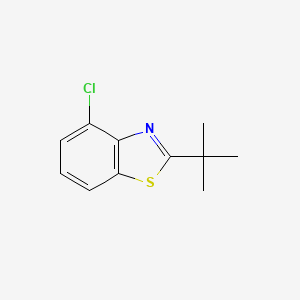
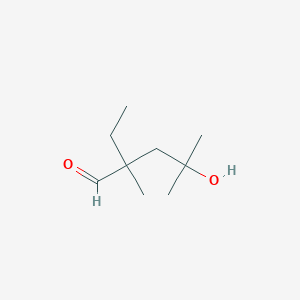

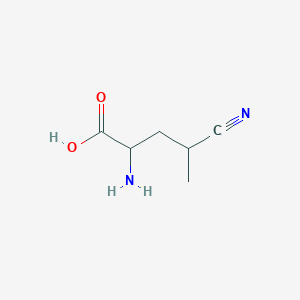
![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)
